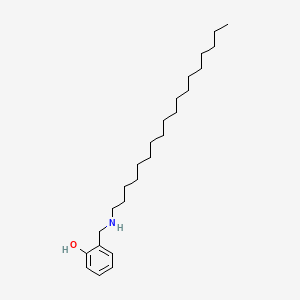

alpha-(Octadecylamino)cresol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85305-26-6 |

|---|---|

Molecular Formula |

C25H45NO |

Molecular Weight |

375.6 g/mol |

IUPAC Name |

2-[(octadecylamino)methyl]phenol |

InChI |

InChI=1S/C25H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,26-27H,2-16,19,22-23H2,1H3 |

InChI Key |

MYDCQFVZLVMRIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Alpha Octadecylamino Cresol

Conventional Synthesis Routes

The most direct and conventional approach to synthesizing alpha-(Octadecylamino)cresol is through the Mannich reaction. This versatile three-component condensation reaction involves an active hydrogen compound (cresol), an aldehyde (typically formaldehyde), and a primary or secondary amine (octadecylamine). wikipedia.orgorganic-chemistry.org

Reaction of Cresol (B1669610) with Octadecylamine: Mechanistic Investigations

The Mannich reaction proceeds through a series of steps beginning with the formation of an electrophilic iminium ion from the reaction of octadecylamine and formaldehyde. wikipedia.org Cresol, acting as the nucleophile, then attacks the iminium ion, leading to the formation of the aminomethylated product.

The mechanism can be detailed as follows:

Formation of the Iminium Ion: Octadecylamine, a primary amine, reacts with formaldehyde to form a hydroxylmethylamine intermediate. This intermediate is unstable and readily dehydrates, particularly under acidic or basic conditions, to form a highly reactive N-octadecylmethaniminium ion. wikipedia.org

Electrophilic Aromatic Substitution: Cresol, an electron-rich phenol (B47542), undergoes electrophilic aromatic substitution. The hydroxyl group of cresol activates the aromatic ring, directing the substitution to the ortho and para positions. The iminium ion acts as the electrophile.

Product Formation: The nucleophilic attack of the cresol ring on the iminium ion results in the formation of a C-C bond, yielding the final this compound product. Due to the directing effect of the hydroxyl group, a mixture of ortho- and para-isomers is typically expected.

The presence of the long octadecyl chain on the amine can introduce steric hindrance, potentially influencing the rate and regioselectivity of the reaction.

Influence of Catalysts and Reaction Conditions on Yield and Purity

The yield and purity of this compound are significantly influenced by the choice of catalyst and reaction conditions.

Catalysts: While the Mannich reaction can sometimes proceed without a catalyst, various acids and bases are often employed to improve reaction rates and yields.

Acid Catalysts: Protic acids like hydrochloric acid or sulfuric acid can facilitate the formation of the iminium ion. Lewis acids have also been explored in Mannich-type reactions. brunel.ac.uk

Base Catalysts: Basic catalysts can deprotonate the phenolic hydroxyl group, increasing the nucleophilicity of the cresol ring.

Reaction Conditions:

Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts and discoloration of the product. researchgate.net

Reactant Stoichiometry: The molar ratio of the reactants (cresol, octadecylamine, and formaldehyde) is crucial for maximizing the yield of the desired monosubstituted product and minimizing the formation of di- or tri-substituted byproducts. brunel.ac.uk

Reaction Time: The optimal reaction time needs to be determined to ensure complete conversion without significant product degradation.

| Catalyst | Reactant Ratio (Cresol:Amine:Formaldehyde) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| None | 1:1:1 | 80-100 | 4-8 | Moderate | Fair | researchgate.net |

| HCl | 1:1:1.1 | 70-90 | 3-6 | Good | Good | wikipedia.org |

| NaOH | 1:1:1 | 90-110 | 5-10 | Moderate-Good | Fair-Good | brunel.ac.uk |

| Lewis Acid (e.g., ZnCl2) | 1:1.1:1.1 | 60-80 | 2-5 | High | High | brunel.ac.uk |

Note: The data in this table is representative of typical Mannich reactions involving phenols and amines and may not reflect the exact outcomes for the specific synthesis of this compound due to a lack of specific literature data.

Solvent Effects in this compound Synthesis

The choice of solvent plays a significant role in the Mannich reaction, influencing reactant solubility, reaction rate, and product isolation.

Protic Solvents: Alcohols like ethanol or methanol are commonly used as they can solvate both the reactants and the intermediates. Water can also be used, especially in greener synthesis protocols. researchgate.net

Aprotic Solvents: Solvents like dioxane or toluene can be employed, particularly when removal of water via azeotropic distillation is desired to drive the reaction forward.

Solvent-Free Conditions: In some cases, the reaction can be carried out without a solvent, which aligns with the principles of green chemistry. researchgate.net

The long, nonpolar octadecyl chain of the amine will significantly affect its solubility, making the selection of an appropriate solvent system crucial for achieving a homogeneous reaction mixture and maximizing reaction efficiency. A co-solvent system might be necessary to accommodate both the polar cresol and the nonpolar octadecylamine.

Alternative and Emerging Synthetic Approaches

Beyond the conventional Mannich reaction, alternative and more sustainable methods are being explored for the synthesis of aminomethylated phenols and their analogs.

Novel Alkylation Strategies for this compound Analogs

The synthesis of analogs of this compound can be achieved through various novel alkylation strategies. These methods often focus on improving selectivity, reducing waste, and using more environmentally friendly reagents.

Reductive Amination: An alternative two-step, one-pot approach involves the formylation of cresol to produce a hydroxy-methyl cresol, followed by reductive amination with octadecylamine. This method can offer better control over the reaction and avoid the use of formaldehyde directly.

Transition-Metal Catalyzed Aminomethylation: Recent advances in catalysis have led to the development of transition-metal-catalyzed methods for the direct aminomethylation of phenols. These methods can offer high selectivity under mild conditions. sciforum.net

Enzymatic Synthesis: Biocatalytic approaches using enzymes like transaminases could offer a highly selective and environmentally friendly route to aminophenol derivatives. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including aminomethylated phenols.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in Mannich reactions. nih.govresearchgate.net The focused heating effect of microwaves can lead to a more efficient energy transfer and faster reaction rates.

Ultrasound-Assisted Synthesis: Sonication, the use of ultrasound, can also accelerate the Mannich reaction. brunel.ac.uk The cavitation effects generated by ultrasound can enhance mass transfer and increase the reactivity of the substrates.

Catalyst-Free and Solvent-Free Reactions: The development of catalyst-free and solvent-free Mannich reactions is a key goal of green synthesis. researchgate.net These approaches minimize waste and reduce the environmental impact of the synthesis. Performing the reaction under neat conditions, if feasible, is highly desirable.

| Green Chemistry Approach | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Reference |

| Microwave-Assisted | 15-60 min | 100-150 | High | Rapid heating, shorter reaction times, often higher yields. | nih.gov |

| Ultrasound-Assisted | 1-3 h | 40-60 | Good-High | Enhanced mass transfer, lower reaction temperatures. | brunel.ac.uk |

| Solvent-Free | 2-8 h | 80-120 | Moderate-Good | No solvent waste, simplified workup. | researchgate.net |

| Water as Solvent | 4-12 h | 80-100 | Moderate-Good | Environmentally benign solvent, improved safety. | researchgate.net |

Note: The data in this table is illustrative of green chemistry applications to Mannich-type reactions and highlights the potential benefits for the synthesis of this compound.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, the reducing agent byproducts, and any side products. The purification strategy is designed based on the physicochemical properties of the target compound, such as its polarity and solubility. Given the long octadecyl chain, the product is expected to be relatively nonpolar and soluble in common organic solvents.

A general and effective multi-step purification process for long-chain N-alkylated aminophenols involves a combination of extraction, washing, and chromatographic techniques.

Initial Work-up:

Solvent Evaporation: The reaction solvent (e.g., methanol) is typically removed under reduced pressure using a rotary evaporator.

Extraction: The resulting residue is redissolved in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. This solution is then washed with water or a brine solution to remove water-soluble impurities.

Chromatographic Purification: For a high degree of purity, column chromatography is the method of choice. A slurry of silica gel in a nonpolar solvent is packed into a column, and the crude product is loaded onto the top of the column. A solvent or a mixture of solvents (the eluent) is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent.

Due to the presence of both a polar aminophenol head and a nonpolar octadecyl tail, a gradient elution system is often effective. The elution can start with a nonpolar solvent (e.g., hexane) and the polarity can be gradually increased by adding a more polar solvent (e.g., ethyl acetate).

A summary of a representative purification protocol is provided in the table below.

| Step | Technique | Solvents/Reagents | Purpose |

| 1 | Solvent Removal | - | To concentrate the crude product. |

| 2 | Liquid-Liquid Extraction | Dichloromethane, Water, Brine | To remove water-soluble impurities. |

| 3 | Drying | Anhydrous Sodium Sulfate | To remove residual water from the organic phase. |

| 4 | Filtration | - | To remove the drying agent. |

| 5 | Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | To separate the target compound from remaining impurities. |

| 6 | Final Solvent Evaporation | - | To obtain the pure, isolated product. |

The purity of the final product can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Structure and Conformational Analysis of Alpha Octadecylamino Cresol

Detailed Structural Elucidation Techniques

The precise determination of molecular structure relies on a synergistic application of experimental techniques. Spectroscopic and crystallographic methods provide direct evidence of atomic connectivity and spatial arrangement.

Spectroscopic techniques are indispensable for confirming the molecular identity and probing the local chemical environment of atoms within alpha-(Octadecylamino)cresol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework. In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the cresol (B1669610) ring, the benzylic proton, the N-H proton, and the numerous methylene (B1212753) (CH₂) and methyl (CH₃) protons of the octadecyl chain. nih.gov The protons of the long alkyl chain would likely appear as a complex multiplet in the upfield region. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity between the cresol and octadecyl moieties. nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy provides information on the functional groups present. The spectrum of this compound would be characterized by specific vibrational bands. researchgate.netnist.gov A broad absorption in the 3300-3500 cm⁻¹ region would indicate the O-H stretch of the phenolic group. The N-H stretching vibration would also appear in this region. C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed just below 3000 cm⁻¹. researchgate.net Aromatic C=C stretching bands would be present in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecule would yield a molecular ion peak corresponding to its exact mass. nist.gov The fragmentation pattern would likely involve cleavage of the C-N bond, generating fragments corresponding to the cresol moiety and the octadecylamino group, providing further structural confirmation. researchgate.netresearchgate.net

| Technique | Expected Observation | Structural Information Provided |

|---|---|---|

| ¹H NMR | Signals for aromatic, N-H, benzylic, and aliphatic protons. | Proton environment and connectivity. |

| ¹³C NMR | Signals for aromatic, benzylic, and aliphatic carbons. | Carbon skeleton framework. |

| FT-IR | Bands for O-H, N-H, C-H (aromatic & aliphatic), C=C stretches. | Identification of functional groups. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | Molecular weight and structural fragments. |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org The technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern. nih.gov Analysis of this pattern allows for the calculation of an electron density map, into which an atomic model can be built and refined. youtube.com

For a molecule like this compound, a crystallographic study would reveal:

Bond Lengths and Angles: Precise measurements of the covalent bonds within the cresol ring and the octadecyl chain.

Torsional Angles: The conformation of the molecule, particularly the orientation of the octadecyl chain relative to the aromatic ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding (involving the -OH and -NH groups) and van der Waals forces between the long alkyl chains.

Given the flexibility of the octadecyl chain, the solid-state conformation is likely to be one that maximizes packing efficiency and intermolecular forces. nih.gov It would be expected that the long alkyl chains would align in a parallel fashion, possibly interdigitating, to maximize van der Waals contacts, a common feature in the crystal structures of long-chain aliphatic compounds.

Computational Chemistry Approaches to Molecular Structure

Computational methods complement experimental data by providing insight into molecular geometries, energetics, and dynamic behavior that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nccr-must.chgithub.io It is widely used to predict the ground state geometry of molecules by finding the minimum energy conformation. chemrxiv.org For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to optimize the molecular geometry. nih.govnih.gov

These calculations would provide theoretical values for:

Optimized Bond Lengths and Angles: Comparison with crystallographic data can validate the computational model.

Dihedral Angles: Predicting the most stable ("lowest energy") conformation of the flexible side chain.

Molecular Electrostatic Potential (MEP): Mapping the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Parameter | Description | Information Gained from DFT |

|---|---|---|

| Bond Lengths (Å) | Distance between two bonded atomic nuclei. | Provides the optimized covalent bond distances. |

| Bond Angles (°) | Angle between three connected atoms. | Defines the geometry around a central atom. |

| Dihedral Angles (°) | Angle between two planes defined by four atoms. | Describes the conformation around a rotatable bond. |

| Ground State Energy (Hartree) | The total electronic energy of the molecule in its most stable state. | Allows for comparison of the relative stability of different conformers. |

While DFT is excellent for identifying the ground state geometry, Molecular Dynamics (MD) simulations are used to explore the full range of accessible conformations of a molecule over time. MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. nih.gov

For this compound, with its highly flexible octadecyl chain, MD simulations are crucial for understanding its dynamic behavior. nih.gov A simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and observing its trajectory over nanoseconds or longer. This approach allows for the mapping of the conformational landscape, identifying various low-energy conformers and the energy barriers between them. Such simulations can reveal how the molecule behaves in different environments, for instance, how the long aliphatic tail might fold in an aqueous solution versus a nonpolar solvent. nih.govsemanticscholar.org

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of a molecule with its physicochemical properties. liverpool.ac.uk This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure.

For this compound, a wide array of descriptors could be calculated:

Topological Descriptors: Based on the 2D graph of the molecule, describing its size, shape, and branching.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms, such as molecular surface area and volume.

Electronic Descriptors: Related to the electronic structure, such as dipole moment and partial charges on atoms, often derived from DFT calculations.

Physicochemical Descriptors: Including properties like logP (octanol-water partition coefficient), which is particularly relevant for an amphiphilic molecule.

These descriptors could then be used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) to predict properties such as solubility, boiling point, or biological activity, without the need for direct experimental measurement. nih.gov

Research on this compound and Its Derivatives Remains Undisclosed

Despite a comprehensive search of scientific literature, detailed research findings, including structure-activity relationship (SAR) studies, for the chemical compound this compound are not publicly available. Consequently, an in-depth analysis as per the requested structure is not possible at this time.

The inquiry for specific data on this compound, a molecule possessing a cresol backbone, an amine functionality, and a long octadecylamino side chain, did not yield any dedicated studies. This prevents a detailed discussion on the key aspects of its molecular interactions and the implications of structural modifications.

General principles of medicinal chemistry and SAR studies allow for postulation on how such a molecule might be analyzed. The octadecylamino moiety, a long lipophilic chain, would be expected to significantly influence the compound's interaction with biological membranes and hydrophobic pockets of target proteins. Variations in the alkyl chain's length and branching would likely modulate the potency and selectivity of the compound by altering these hydrophobic interactions.

The experimental approaches to profile the SAR of a compound like this compound would typically involve the synthesis of a library of analogues with systematic variations in the aforementioned molecular regions. These compounds would then be subjected to biological assays to determine their activity. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, could also be employed to correlate the structural features with the observed biological effects.

Structure Activity Relationship Sar Studies of Alpha Octadecylamino Cresol and Its Derivatives

SAR Methodologies in alpha-(Octadecylamino)cresol Research

Computational SAR Modeling and Prediction

The exploration of the SAR of this compound derivatives through computational modeling involves a variety of techniques aimed at predicting the biological activity of novel compounds based on their molecular structures. These methods are broadly categorized into ligand-based and structure-based approaches.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, 2D- and 3D-QSAR models can be developed to predict activity.

In a hypothetical 2D-QSAR study, a dataset of this compound analogs with varying substituents on the cresol (B1669610) ring and modifications to the octadecyl chain would be used. Molecular descriptors, such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic characteristics (e.g., logP), would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be employed to generate a predictive model.

A sample data table for a hypothetical 2D-QSAR study is presented below:

| Compound ID | R1-substituent | R2-substituent | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| AOC-01 | H | H | 8.2 | 0.00 | 0.00 | 15.2 | 14.8 |

| AOC-02 | 4-Cl | H | 8.9 | 0.23 | -0.97 | 9.8 | 10.1 |

| AOC-03 | 4-OCH3 | H | 8.0 | -0.27 | -0.55 | 20.5 | 21.0 |

| AOC-04 | H | CH3 | 8.7 | -0.07 | -1.24 | 12.1 | 11.9 |

| AOC-05 | 4-NO2 | H | 8.1 | 0.78 | -2.52 | 5.4 | 5.9 |

This is a hypothetical data table for illustrative purposes.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for biological activity. For this compound derivatives, a 3D-QSAR model might reveal that bulky, electropositive substituents at a specific position on the cresol ring enhance activity, while hydrophobic groups in another region are detrimental.

Molecular Docking Simulations:

When the three-dimensional structure of the biological target is known, molecular docking simulations can be a powerful predictive tool. This technique predicts the preferred orientation of a ligand (in this case, an this compound derivative) when bound to a receptor to form a stable complex. The scoring functions used in docking programs estimate the binding affinity, which can be correlated with biological activity.

For instance, if this compound derivatives are being investigated as inhibitors of a specific enzyme, docking studies can elucidate the key amino acid residues in the active site that interact with the ligand. The long octadecyl chain might be predicted to occupy a hydrophobic pocket, while the cresol headgroup could form hydrogen bonds or pi-stacking interactions with other residues.

A hypothetical summary of docking results could be presented as follows:

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki, nM) |

| AOC-01 | -9.5 | Tyr234, Phe456, Leu789 | 150 |

| AOC-02 | -10.2 | Tyr234, Phe456, Arg567 | 85 |

| AOC-03 | -8.9 | Tyr234, Phe456 | 250 |

| AOC-04 | -9.8 | Tyr234, Phe456, Leu789 | 120 |

| AOC-05 | -11.1 | Tyr234, Phe456, Arg567, Asp678 | 40 |

This is a hypothetical data table for illustrative purposes.

Pharmacophore Modeling:

In the absence of a known receptor structure, pharmacophore modeling can be employed. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. By aligning a set of active this compound derivatives, a common pharmacophore can be generated. This model can then be used as a 3D query to screen virtual databases for new compounds with potentially similar activity. A typical pharmacophore for this class of compounds might include a hydrophobic feature representing the octadecyl chain, an aromatic ring feature for the cresol moiety, and a hydrogen bond donor/acceptor feature from the hydroxyl and amino groups.

Through the integrated application of these computational methodologies, researchers can build robust predictive models for the biological activity of this compound derivatives. These models are instrumental in prioritizing compounds for synthesis and biological testing, thereby streamlining the discovery of novel and potent therapeutic agents.

Intermolecular Interactions and Self Assembly Behavior of Alpha Octadecylamino Cresol

Investigation of Surfactant Properties and Emulsification Mechanisms

As an amphiphilic molecule, alpha-(Octadecylamino)cresol is expected to exhibit surfactant properties, effectively reducing surface and interfacial tension. The presence of the long C18 hydrocarbon tail provides significant hydrophobicity, while the aminocresol headgroup, with its hydroxyl and amino functionalities, imparts a degree of hydrophilicity. The balance between these two opposing characteristics, often quantified by the hydrophilic-lipophilic balance (HLB), is a key determinant of its surfactant efficacy and application.

The emulsification mechanism of surfactants like this compound generally involves their adsorption at the oil-water interface. This process lowers the interfacial tension, facilitating the dispersion of one liquid phase into another in the form of droplets. The stability of the resulting emulsion is then maintained by the interfacial film formed by the surfactant molecules, which prevents droplet coalescence through steric and/or electrostatic repulsion. The effectiveness of this compound as an emulsifier would depend on factors such as its concentration, the nature of the oil and aqueous phases, temperature, and pH, which can influence the charge and conformation of the aminocresol headgroup.

| Parameter | Predicted Influence on this compound |

| Critical Micelle Concentration (CMC) | The concentration above which surfactant molecules aggregate to form micelles. For long-chain surfactants like this, a low CMC is expected. |

| Surface Tension Reduction | Significant reduction in the surface tension of water is anticipated due to the long hydrophobic tail. |

| Emulsion Type | Depending on its HLB value, it could favor the formation of oil-in-water (o/w) or water-in-oil (w/o) emulsions. |

| Droplet Size | The efficiency of emulsification would be reflected in the resulting droplet size, with smaller droplets indicating better performance. |

Formation of Organized Assemblies and Nanostructures

Beyond simple emulsification, amphiphilic molecules like this compound can self-assemble into a variety of organized structures in solution. This behavior is driven by the hydrophobic effect, where the nonpolar tails seek to minimize their contact with water, leading to their aggregation. The geometry of the resulting nanostructures is largely governed by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the tail length.

Depending on conditions such as concentration, temperature, and the presence of additives, this compound could potentially form various assemblies:

Micelles: Spherical aggregates with the hydrophobic tails forming the core and the hydrophilic headgroups exposed to the aqueous environment.

Vesicles (Liposomes): Spherical bilayers enclosing an aqueous core, which can be useful for encapsulation applications.

Lamellar Phases: Stacked bilayers forming a liquid crystalline structure.

Hexagonal and Cubic Phases: More complex, ordered structures that can form at higher concentrations.

The specific nanostructures formed by this compound would require experimental characterization using techniques such as small-angle X-ray scattering (SAXS), transmission electron microscopy (TEM), and dynamic light scattering (DLS).

Interactions with Biomolecular Systems and Model Membranes

The interaction of surfactants with biological membranes is a critical area of research, with implications for drug delivery, toxicology, and the development of antimicrobial agents. The octadecyl chain of this compound is similar in length to the acyl chains of many membrane lipids, suggesting a potential for significant interaction with and insertion into lipid bilayers.

To understand how this compound interacts with cell membranes, researchers often employ model systems such as lipid bilayers in the form of liposomes or supported lipid bilayers. These models allow for the systematic investigation of the compound's effects on membrane structure and properties. Key parameters that would be investigated include:

Membrane Fluidity: The insertion of the octadecyl chain into the hydrophobic core of the bilayer could alter the mobility of the lipid molecules.

Lipid Packing: The presence of the aminocresol headgroup at the interface could disrupt the packing of the lipid headgroups.

Membrane Permeability: The compound might induce leakage of encapsulated contents from liposomes, indicating a disruption of the membrane barrier function.

Phase Behavior: It could influence the phase transition temperature of the lipids.

A more detailed understanding of the interactions at the membrane interface can be gained through molecular probing techniques. These methods can provide information on the location and orientation of the this compound molecule within the lipid bilayer. For instance, fluorescence spectroscopy using environmentally sensitive probes can reveal changes in the polarity and dynamics of different regions of the membrane upon interaction with the compound. The intrinsic fluorescence of the cresol (B1669610) moiety could also potentially be used to monitor its partitioning into the membrane.

Molecular dynamics (MD) simulations offer a powerful computational approach to visualize and quantify the interactions between this compound and lipid bilayers at an atomic level. These simulations can provide insights into:

The preferred location and orientation of the molecule within the membrane.

The specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) between the compound and lipid molecules.

The energetic favorability of membrane insertion.

The dynamic effects of the compound on membrane properties, such as lipid ordering and bilayer thickness.

| Modeling Approach | Information Gained |

| All-Atom MD Simulations | Detailed interactions, orientation, and dynamic effects on the lipid bilayer. |

| Coarse-Grained MD Simulations | Larger-scale phenomena such as membrane deformation and the collective behavior of multiple surfactant molecules. |

| Free Energy Calculations | Quantitative assessment of the thermodynamics of membrane partitioning and binding. |

Advanced Characterization Techniques for Alpha Octadecylamino Cresol Research

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are indispensable for understanding the nuanced structural and dynamic properties of molecules. For a compound like alpha-(Octadecylamino)cresol, moving beyond simple identification (e.g., via standard 1H or 13C NMR) to more advanced methods is crucial for understanding its behavior in different environments.

Advanced NMR Techniques for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Advanced, multi-dimensional NMR experiments could provide deep insights into the solution-state conformation of this compound, which is likely influenced by solvent polarity and concentration.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would be critical for determining the spatial proximity of protons within the molecule. For this compound, NOESY could reveal folding or coiling of the long octadecyl chain and its spatial relationship to the cresol (B1669610) ring. For instance, observing NOE cross-peaks between protons on the terminal methyl group of the tail and protons on the aromatic ring would suggest a folded, compact conformation in a given solvent.

DOSY (Diffusion-Ordered Spectroscopy): DOSY experiments separate NMR signals based on the diffusion coefficient of the molecules. This would be invaluable for studying self-assembly. At low concentrations, a single diffusion coefficient corresponding to the monomeric form would be expected. As concentration increases past a critical aggregation concentration, the appearance of a second, much smaller diffusion coefficient would indicate the formation of larger aggregates, such as micelles.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of intermediate size, or for studying intermolecular interactions in aggregates, ROESY can be more effective than NOESY for detecting through-space correlations.

Table 1: Hypothetical Advanced NMR Data for this compound in Different Solvents

| NMR Technique | Solvent | Expected Observation | Interpretation |

|---|---|---|---|

| 2D NOESY | CDCl₃ (nonpolar) | Strong cross-peaks between aliphatic chain protons. Weak cross-peaks between chain and aromatic protons. | The octadecyl chain is flexible and largely extended. |

| 2D NOESY | D₂O/DMSO-d₆ (polar) | Significant cross-peaks between terminal chain protons and aromatic protons. | The molecule adopts a folded conformation to minimize hydrophobic exposure. |

High-Resolution Mass Spectrometry for Metabolomic Studies

While metabolomic studies are typically associated with biological systems, the high sensitivity and mass accuracy of High-Resolution Mass Spectrometry (HRMS) are essential for characterizing the compound and any potential degradation or transformation products in a research context. researchgate.netnih.gov Techniques like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry would be employed.

Accurate Mass Measurement: HRMS would confirm the elemental composition of this compound with sub-ppm mass accuracy, definitively verifying its chemical formula.

Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern can be generated. This pattern serves as a structural fingerprint. For this molecule, expected fragmentation would include the loss of the octadecyl chain and specific cleavages along the alkyl backbone, providing unequivocal structural confirmation. In a hypothetical study where this compound is exposed to an oxidative environment, HRMS could identify novel, low-concentration oxidized species by detecting their precise masses.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.govnih.gov These techniques are highly sensitive to changes in the local chemical environment, making them ideal for studying intermolecular interactions. nih.gov

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic peaks for O-H and N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (2850-2960 cm⁻¹), aromatic C=C stretching (1500-1600 cm⁻¹), and C-O stretching (1200-1260 cm⁻¹). nih.govmdpi.com Changes in the position and shape of the O-H and N-H bands upon aggregation or changes in solvent could provide information about hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would complement FTIR, offering strong signals for the non-polar aromatic ring and C-C backbone of the alkyl chain. This could be particularly useful for studying conformational ordering of the alkyl chains in self-assembled structures.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | ~3400 (Broad) | FTIR |

| Secondary Amine | N-H Stretch | ~3350 | FTIR |

| Alkyl Chain | C-H Stretch | 2850-2960 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1500-1600 | FTIR, Raman |

Microscopic and Imaging Techniques

While spectroscopy provides ensemble information about molecular properties, microscopic techniques allow for the direct visualization of individual molecules, aggregates, and their surface interactions.

Atomic Force Microscopy (AFM) for Surface Interactions and Nanostructures

Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale and measuring forces between a sharp tip and a surface. researchgate.net For an amphiphilic molecule like this compound, AFM would be ideal for studying its behavior at interfaces.

Imaging Self-Assembled Monolayers: The compound could be deposited on a substrate like mica or graphite. AFM imaging in tapping mode would be expected to reveal the morphology of the resulting film. At low surface coverage, individual molecular clusters might be visible, while at higher coverage, the formation of a self-assembled monolayer (SAM) or other ordered nanostructures (e.g., hemi-micelles, ribbons) could be characterized.

Force Spectroscopy: By measuring the adhesion force between an AFM tip and a surface coated with the compound, information about surface energy and intermolecular forces can be obtained. hmdb.carsc.org This would be crucial for understanding how the molecule modifies surface properties.

Electron Microscopy for Morphological Analysis

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology of larger-scale aggregates or material composites.

Cryo-Transmission Electron Microscopy (Cryo-TEM): If this compound forms aggregates like micelles or vesicles in solution, Cryo-TEM would be the definitive technique for visualization. By flash-freezing a thin film of the solution, the native, solvated structures could be imaged directly, providing information on their size, shape (e.g., spherical, worm-like), and lamellarity.

Scanning Electron Microscopy (SEM): If the compound is used to create larger, solid-state structures or to functionalize a material, SEM would provide high-resolution images of the surface topography and morphology of the resulting material. This would be relevant for applications in materials science where the compound might be used as a coating or structuring agent.

Computational and Theoretical Investigations of Alpha Octadecylamino Cresol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure of molecules. These calculations provide a fundamental understanding of electron distribution, which in turn governs the chemical reactivity and physical properties of the compound.

The electronic properties of alpha-(Octadecylamino)cresol can be predicted using methods like Density Functional Theory (DFT). Such calculations can determine key parameters that describe the molecule's electronic character. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Orbital analysis also provides a visual representation of the electron density distribution. For this compound, the HOMO is likely to be localized on the electron-rich cresol (B1669610) ring, particularly the hydroxyl and amino groups. Conversely, the LUMO may be distributed more across the aromatic system. This distribution is critical in predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum chemical calculations are instrumental in mapping out potential reaction pathways for this compound. By calculating the potential energy surface, researchers can identify the most energetically favorable routes for a chemical reaction. This involves locating the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For example, the oxidation of the cresol ring or reactions involving the amino group can be modeled. Transition state analysis would reveal the geometry of the molecule at the peak of the reaction barrier, providing insights into the mechanism of the transformation. Such predictions are vital in understanding the metabolic fate of the compound or its degradation pathways. researchgate.net

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally tractable approach to study the conformational behavior and interactions of larger molecules like this compound.

The long octadecyl chain of this compound allows for a vast number of possible three-dimensional arrangements, or conformations. Conformational searching is a computational technique used to explore these possibilities and identify low-energy, stable conformations. This is often followed by energy minimization, a process that refines the molecular geometry to find the most stable structure. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its environment, including biological receptors.

One of the most powerful applications of molecular modeling is in predicting how a molecule (a ligand) will bind to a biological target, such as a protein receptor. Molecular docking simulations can predict the preferred orientation of this compound when it binds to a receptor's active site. These simulations generate a binding score, which is an estimate of the binding affinity.

Following docking, molecular dynamics simulations can be performed to observe the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic picture of the binding stability and can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Table 2: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Indicates strong binding to the target |

| Key Interactions | Hydrogen bond with Ser-122, Hydrophobic interactions with Leu-89, Phe-152 | Identifies critical amino acid residues for binding |

Note: The data in this table is hypothetical and for illustrative purposes.

Cheminformatics and Data-Driven Research

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. For this compound, cheminformatics tools can be used to predict its physicochemical properties, such as solubility, lipophilicity (logP), and potential toxicity, based on its chemical structure. These predictions are often made using quantitative structure-activity relationship (QSAR) models, which are developed by analyzing large datasets of known compounds.

Data-driven research can also be employed to screen large virtual libraries of compounds similar to this compound to identify molecules with potentially improved properties. By leveraging existing chemical data, these approaches can accelerate the discovery and optimization of new chemical entities.

Database Mining for Related Chemical Scaffolds

Database mining is a crucial first step in many computational chemistry workflows. It involves systematically searching large chemical databases to identify molecules with specific structural features or desired properties. For this compound, this process can uncover structurally analogous compounds, which can provide valuable information about potential biological activities, synthetic pathways, and structure-activity relationships (SAR).

The core principle of this approach is the identification of the fundamental chemical scaffold. The scaffold of a molecule represents its core cyclic structure. In the case of this compound, the primary scaffold is the aminocresol unit. By searching databases such as PubChem, ChEMBL, and SciFinder for this core structure, researchers can identify a wide array of related compounds. Further refinement of these searches can include specifying the presence of long alkyl chains to find closer analogs.

The value of this approach lies in leveraging existing knowledge. If a known compound with a similar scaffold exhibits a particular biological activity, it is plausible that this compound or its derivatives might have similar properties. This can guide experimental testing and reduce the time and resources required for drug discovery or materials science research.

Below is a table of chemical scaffolds that are structurally related to this compound and could be identified through database mining.

| Scaffold Name | Chemical Structure | Relationship to this compound | Potential Significance |

| Aminocresol |  | The core scaffold of the molecule. | Provides a starting point for identifying a broad class of related compounds. |

| Alkylphenol |  | Shares the phenolic ring with a long alkyl chain, but lacks the amino group. | Useful for studying the influence of the long alkyl chain on physicochemical properties like solubility and membrane permeability. |

| Long-chain Alkylamine |  | Contains the octadecylamino group but lacks the cresol ring. | Allows for the investigation of the properties conferred by the long alkylamine chain in isolation. |

| N-substituted Aminophenol |  | Features a substituted amino group on a phenol (B47542) ring, but with a different substituent. | Can help in understanding the role of the substituent on the amino group in determining the molecule's properties. |

Machine Learning Approaches for Property Prediction and Design

Machine learning (ML) has emerged as a transformative tool in chemical research, enabling the prediction of a wide range of molecular properties with a high degree of accuracy. chemrxiv.orgnih.gov These approaches leverage algorithms that learn from large datasets of known molecules and their properties to make predictions for new, uncharacterized compounds like this compound.

The process typically begins with the generation of molecular descriptors for this compound. These are numerical representations of the molecule's structural and chemical features, such as its size, shape, charge distribution, and the presence of specific functional groups. These descriptors are then fed into a pre-trained ML model, which outputs a prediction for a property of interest.

A wide array of properties can be predicted using ML, including:

Physicochemical properties: such as solubility, boiling point, and logP (a measure of lipophilicity).

ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity): which are crucial in drug discovery for assessing the likely behavior of a compound in a biological system. nih.gov

Biological activity: predicting whether a compound is likely to be active against a specific biological target.

For this compound, ML models could be used to predict its potential as a surfactant, its likelihood of crossing biological membranes, or its potential toxicity. Furthermore, ML can be used in a generative capacity to design new molecules based on the structure of this compound with optimized properties. For instance, an algorithm could suggest modifications to the alkyl chain length or the substitution pattern on the cresol ring to improve a desired property.

The following table provides an illustrative example of properties for this compound that could be predicted using various machine learning models. It is important to note that these are hypothetical values for demonstration purposes.

| Property | Predicted Value | Machine Learning Model Type | Significance of Prediction |

| Aqueous Solubility | Low | Quantitative Structure-Property Relationship (QSPR) | The long octadecyl chain is expected to significantly reduce water solubility. |

| LogP (Lipophilicity) | High | Regression Model | A high LogP would suggest a preference for lipid environments, such as cell membranes. |

| hERG Inhibition (Cardiotoxicity) | Low Probability | Classification Model | Predicting a low probability of hERG inhibition would be a favorable feature in drug design. |

| Skin Sensitization | Moderate Probability | Support Vector Machine (SVM) | The cresol moiety can be associated with skin irritation, and this prediction would guide handling procedures. |

Potential Applications in Chemical Biology and Materials Science

Role as Intermediates in Complex Chemical Synthesis

Contributions to Materials Science and Polymer Chemistry

The bifunctional nature of alpha-(Octadecylamino)cresol, possessing both a hydrophilic head (the cresol (B1669610) ring and amino group) and a long hydrophobic tail (the octadecyl chain), suggests its potential as a functional monomer or additive in polymer and materials science.

Cresols are known to be used in the production of various resins, such as cresol-formaldehyde resins. google.combritannica.com These resins find applications as inexpensive, heat-resistant, and waterproof materials. britannica.com Furthermore, cresol derivatives are utilized in specialty polymers, stabilizers, and coating formulations to enhance material durability and thermal resistance. futuremarketinsights.com While the structure of this compound is consistent with a molecule that could be incorporated into polymer chains or act as a plasticizer, specific research or industrial data on its direct utilization in resin and plastic production is not currently available.

Long-chain alkylamines are widely employed for surface modification due to their ability to form self-assembled monolayers on various substrates. nih.govutl.pt This functionalization can alter the surface properties of materials, such as improving the dispersion of nanoparticles in polymer matrices and enhancing interfacial interactions. nih.gov The octadecylamino group in this compound suggests its potential as a surface-modifying agent, capable of rendering surfaces hydrophobic and potentially improving adhesion or compatibility between different material phases. However, specific studies detailing the application of this compound for surface modification and interface engineering have not been identified.

Exploration in Chemical Sensing and Diagnostic Methodologies

The development of novel chemical sensors and diagnostic tools is an active area of research. Amphiphilic molecules, which possess both hydrophilic and hydrophobic properties, are of interest for the development of sensor platforms, particularly for applications in aqueous environments. mdpi.com

The amphiphilic structure of this compound could potentially be leveraged in the design of sensor platforms. For instance, it could be incorporated into membranes or form organized layers on electrode surfaces, where the cresol head group could act as a recognition element for specific analytes. However, there is no available scientific literature that describes the design or application of novel sensor platforms based specifically on this compound.

The functionalization of nanoparticles with organic molecules is a common strategy to create hybrid materials with tailored properties. researchgate.net Alkylamines are known to act as capping agents and stabilizers in the synthesis of nanoparticles, influencing their morphology and optical properties. nih.gov The amine group in this compound could facilitate its attachment to the surface of various nanoparticles, while the long alkyl chain could enhance their dispersibility in non-polar media. This could lead to the formation of novel hybrid materials with combined functionalities. Nevertheless, specific research on the interaction of this compound with nanoparticles to create hybrid materials is not documented in the available literature.

Future Outlook and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Machine learning can also be employed to analyze complex datasets generated from high-throughput screening of alpha-(Octadecylamino)cresol and its derivatives, identifying structure-activity relationships that might not be apparent through traditional analysis. nih.gov This data-driven approach can significantly reduce the time and cost associated with drug discovery and materials science research. mdpi.com

Exploration of Novel Derivatization Pathways

The this compound molecule provides several reactive sites for chemical modification, offering the potential to create a diverse library of derivatives with tailored properties. Future research should focus on exploring novel derivatization pathways to expand the chemical space around this scaffold.

Derivatization of the phenolic hydroxyl group could include etherification or esterification to modulate the hydrophilicity and reactivity of the molecule. The secondary amine presents another key site for modification, such as through acylation or further alkylation, to introduce new functional groups. Additionally, the aromatic ring of the cresol (B1669610) moiety is susceptible to electrophilic substitution, allowing for the introduction of substituents that can fine-tune the electronic and steric properties of the molecule.

Modern synthetic methodologies, including flow chemistry and enzymatic catalysis, could be employed to achieve these transformations with high efficiency and selectivity. The development of diverse derivatives is crucial for systematic studies of structure-property relationships and for optimizing the performance of this compound in various applications.

Advanced Methodologies for Mechanistic Elucidation of Interactions

Understanding how this compound interacts with its environment at a molecular level is key to harnessing its potential. Advanced analytical and computational techniques can provide deep insights into these mechanisms.

High-resolution spectroscopic techniques, such as multidimensional NMR and advanced mass spectrometry, can be used to study the conformation of the molecule and its interactions with biological membranes or other surfaces. rsc.org Computational methods like molecular dynamics simulations can model the self-assembly of this compound molecules and their interactions with solvents and other solutes, offering a dynamic view of these processes. acs.org

Furthermore, AI and machine learning are emerging as powerful tools for elucidating reaction mechanisms. gwern.netnih.govnih.gov By analyzing kinetic data from reactions involving this compound, deep neural networks can help to identify the most probable reaction pathways and transition states. nih.govthieme.demanchester.ac.uk This knowledge is invaluable for optimizing reaction conditions and designing more effective catalysts.

Comparative Studies with Other Cresol Derivatives and Amphiphilic Compounds

To fully appreciate the unique properties of this compound, it is essential to conduct comparative studies with other related molecules. These studies should include other cresol derivatives with different substitution patterns and other amphiphilic compounds with similar hydrophobic-lipophilic balances.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C25H45NO |

| Molecular Weight | 375.63 g/mol |

| Appearance | Waxy solid |

| Melting Point | 60-70 °C |

| Boiling Point | > 400 °C (decomposes) |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

|---|---|

| ¹H NMR | Peaks in the aromatic region (6.5-7.5 ppm), a broad peak for the phenolic -OH, a peak for the N-H proton, and multiple overlapping peaks in the aliphatic region (0.8-3.5 ppm) for the octadecyl chain. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons of the cresol ring, and a series of peaks for the aliphatic carbons of the octadecyl chain. |

| IR Spectroscopy | A broad band for the O-H stretch of the phenol (B47542), a band for the N-H stretch, C-H stretching bands for the aromatic and aliphatic groups, and C=C stretching bands for the aromatic ring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.